molecular formula C14H22ClNO3 B555297 Methyl O-tert-butyl-L-tyrosinate hydrochloride CAS No. 51482-39-4

Methyl O-tert-butyl-L-tyrosinate hydrochloride

Cat. No.: B555297
CAS No.: 51482-39-4
M. Wt: 251,33*36,45 g/mole
InChI Key: PAFVAMWJVIIMQK-YDALLXLXSA-N
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Description

Methyl O-tert-butyl-L-tyrosinate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C14H22ClNO3 and its molecular weight is 251,33*36,45 g/mole. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

This compound is a derivative of tyrosine , a crucial amino acid involved in protein synthesis. Therefore, it might interact with proteins or enzymes that recognize or metabolize tyrosine.

Mode of Action

The exact mode of action of H-Tyr(tbu)-ome hcl is not clearly defined. As a tyrosine derivative, it may interact with its targets in a similar manner to tyrosine. Tyrosine can be phosphorylated by tyrosine kinases, which can activate or deactivate enzymes and influence signal transduction pathways .

Biochemical Pathways

H-Tyr(tbu)-ome hcl, being a tyrosine derivative, might be involved in pathways where tyrosine plays a role. Tyrosine is a precursor for the synthesis of neurotransmitters like dopamine, norepinephrine, and epinephrine. It’s also involved in the synthesis of melanin and thyroid hormones .

Pharmacokinetics

It can cross the blood-brain barrier and is metabolized mainly in the liver .

Result of Action

Given its structural similarity to tyrosine, it might influence the synthesis of proteins and neurotransmitters, and the regulation of enzymes and signal transduction pathways .

Action Environment

The action, efficacy, and stability of H-Tyr(tbu)-ome hcl might be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the stability of this compound might decrease at higher temperatures or in acidic conditions .

Properties

IUPAC Name

methyl (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3.ClH/c1-14(2,3)18-11-7-5-10(6-8-11)9-12(15)13(16)17-4;/h5-8,12H,9,15H2,1-4H3;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFVAMWJVIIMQK-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199453
Record name Methyl O-tert-butyl-L-tyrosinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51482-39-4
Record name L-Tyrosine, O-(1,1-dimethylethyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51482-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl O-tert-butyl-L-tyrosinate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051482394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl O-tert-butyl-L-tyrosinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl O-tert-butyl-L-tyrosinate hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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